![molecular formula C10H13N3S2 B12630645 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This reaction proceeds through a series of nucleophilic additions and substitutions, ultimately forming the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thienopyrimidines, and various derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol involves the inhibition of key molecular targets such as vascular endothelial growth factor (VEGF) and kinase insert domain-containing receptor (KDR). These targets are crucial for angiogenesis and tumor growth. By inhibiting these pathways, the compound exerts its antiproliferative effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines: These derivatives have been studied for their anti-inflammatory and anticancer properties.
Uniqueness
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit VEGF and KDR pathways makes it a promising candidate for further development as an anticancer agent .
Propiedades
Fórmula molecular |
C10H13N3S2 |
|---|---|
Peso molecular |
239.4 g/mol |
Nombre IUPAC |
4-amino-5-(2-methylpropyl)-3H-thieno[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C10H13N3S2/c1-5(2)3-6-4-15-9-7(6)8(11)12-10(14)13-9/h4-5H,3H2,1-2H3,(H3,11,12,13,14) |
Clave InChI |
CZFKDYRURWHJLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CSC2=NC(=S)NC(=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


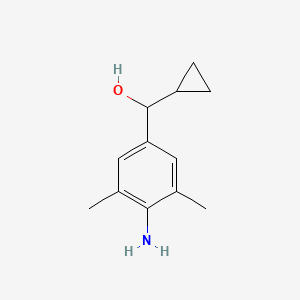

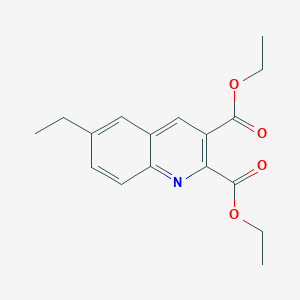
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)
![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
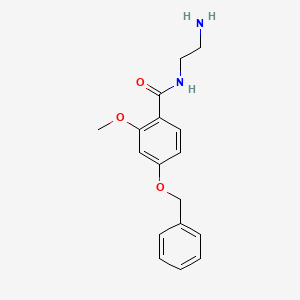
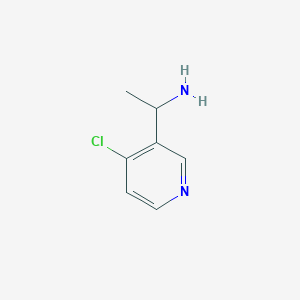
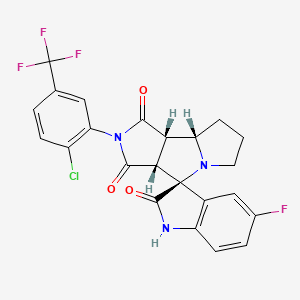
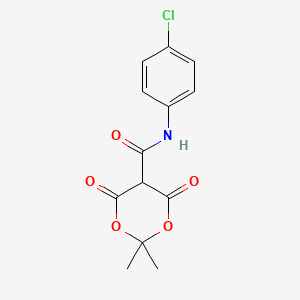

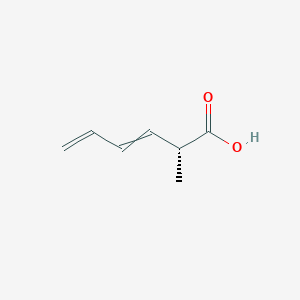
![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)

